N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide
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Overview
Description
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide typically involves the condensation of benzylamine with a suitable indazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is scaled up using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs. These products are often characterized using spectroscopic techniques like NMR and mass spectrometry to confirm their structures .
Scientific Research Applications
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and antimicrobial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 1-benzyl-3-(2,3-dihydroxypropoxy)indazole
- 2-(1-methyl-1H-indazol-4-yl)propanoic acid
- 1-methyl-1H-indazole-4-acetic acid
Uniqueness
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities. Its benzyl and prop-2-enamide groups contribute to its unique pharmacological profile, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-17(21)19-15-9-6-10-16-14(15)11-18-20(16)12-13-7-4-3-5-8-13/h2-5,7-8,11,15H,1,6,9-10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPQJNHBVBIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=C1C=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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